molecular formula C10H20Cl2N4O B1448302 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride CAS No. 1573547-94-0

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride

Cat. No.: B1448302
CAS No.: 1573547-94-0
M. Wt: 283.2 g/mol
InChI Key: TYVIYWFCLAVPMS-UHFFFAOYSA-N
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Description

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C10H18N4O. It is primarily used for research purposes and is not intended for human use . This compound is notable for its unique structure, which includes a pyrazole ring, an isopropyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobutanamide with 1-isopropyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11;;/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVIYWFCLAVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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